molecular formula C21H39ClN2 B012573 Pirtenidine hydrochloride CAS No. 100227-05-2

Pirtenidine hydrochloride

Cat. No. B012573
M. Wt: 355 g/mol
InChI Key: BQXQJMORUIBOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pirtenidine hydrochloride is a chemical compound that belongs to the class of imidazoline derivatives. It is a sympathomimetic drug that is used in the treatment of hypertension and other cardiovascular diseases. Pirtenidine hydrochloride is known to be an effective antihypertensive agent that works by reducing the activity of the sympathetic nervous system. The drug has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications.

Mechanism Of Action

Pirtenidine hydrochloride works by reducing the activity of the sympathetic nervous system. It acts on the imidazoline receptors in the brain and peripheral tissues, which leads to a decrease in the release of norepinephrine. This results in a reduction in blood pressure and an increase in heart rate.

Biochemical And Physiological Effects

Pirtenidine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to decrease plasma renin activity, increase urinary excretion of sodium and water, and decrease plasma aldosterone levels. It also increases the activity of the sympathetic nervous system in the heart, which leads to an increase in heart rate.

Advantages And Limitations For Lab Experiments

Pirtenidine hydrochloride has several advantages for laboratory experiments. It is a well-studied drug with a known mechanism of action and well-established pharmacokinetics. It is also readily available and relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It has been shown to have some toxicity in animal studies, and its effects may vary depending on the species and strain of animal used.

Future Directions

There are several potential future directions for the study of pirtenidine hydrochloride. One area of research could be the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research could be the study of the drug's potential use in the treatment of other conditions such as glaucoma and diabetic neuropathy. Additionally, further studies could be conducted to better understand the drug's mechanism of action and its effects on different organ systems.

Scientific Research Applications

Pirtenidine hydrochloride has been extensively studied for its potential use in the treatment of hypertension and other cardiovascular diseases. The drug has been shown to be effective in reducing blood pressure in both animal and human studies. In addition, it has been studied for its potential use in the treatment of other conditions such as glaucoma and diabetic neuropathy.

properties

CAS RN

100227-05-2

Product Name

Pirtenidine hydrochloride

Molecular Formula

C21H39ClN2

Molecular Weight

355 g/mol

IUPAC Name

N,1-dioctylpyridin-4-imine;hydrochloride

InChI

InChI=1S/C21H38N2.ClH/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2;/h15-16,19-20H,3-14,17-18H2,1-2H3;1H

InChI Key

BQXQJMORUIBOJL-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl

Other CAS RN

100227-05-2

synonyms

Pirtenidine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-octylaminopyridine (25 g., 0.121 mole) and octyl chloride (20.5 ml., 0.121 mole) was heated at 180° C. for 1 hr. More octyl chloride (0.5 ml.) was added and the mixture was again heated at 180° C. for 1 hr., then dissolved in dichloromethane. The dichloromethane solution was treated with charcoal, filtered, and stripped of solvent under vacuum. The solid residue was slurried in ether (1.5 kg.), collected by filtration, washed with ether (500 g.), isolated in a dry bag, and dried (50°-80° C., 0.1 mm.). The procedure was repeated using the same amounts of starting materials and the products were combined, affording N-(1-octyl-4(1H)-pyridinylidene)octanamine monohydrochloride (80.5 g., 93% yield, m.r. 120°-125° C.), which is the monohydrochloride salt of the compound of Formula I wherein R and R' are both octyl.
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